REACTION_CXSMILES
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[CH3:1][S:2][C:3]1[N:8]=[C:7](Cl)[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][N:4]=1.[Cl:15][C:16]1[CH:17]=[C:18]([CH2:24][NH2:25])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23].C(N(CC)CC)C.C(OCC)(=O)C>CN(C)C=O.O>[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH:25][CH2:24][C:18]2[CH:19]=[CH:20][C:21]([O:22][CH3:23])=[C:16]([Cl:15])[CH:17]=2)[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][N:4]=1
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Name
|
|
Quantity
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145 g
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Type
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reactant
|
Smiles
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CSC1=NC=C(C(=N1)Cl)C(=O)OCC
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Name
|
|
Quantity
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129 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1OC)CN
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Name
|
|
Quantity
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435 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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131.8 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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1450 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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870 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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47.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The mixture is stirred at the same temperature for about an hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are added to the reaction mixture
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Type
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STIRRING
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Details
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stirred
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Type
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CUSTOM
|
Details
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The organic layer is separated
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Type
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WASH
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Details
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washed with water (870 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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a solution of sodium chloride (72.5 g) in water (290 ml), and dried over anhydrous magnesium sulfate (29.0 g)
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Type
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CUSTOM
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Details
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After removal of the drying agent
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Type
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FILTRATION
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Details
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by filtration
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Type
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WASH
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Details
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washed with ethyl acetate (145 ml)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CONCENTRATION
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Details
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the mixture is concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
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The resultant solid is dissolved in hot 2-propanol (1450 ml)
|
Type
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CUSTOM
|
Details
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is seeded with 2-methylthio-5-ethoxycarbonyl-4-(3-chloro-4-methoxybenzylamino)pyrimidine crystals at 55° C
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Type
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STIRRING
|
Details
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continuously stirred at the same temperature for more than an hour
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Type
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TEMPERATURE
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Details
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Then the mixture is cooled down below 10° C.
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Type
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STIRRING
|
Details
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continuously stirred for more than 30 minutes
|
Type
|
FILTRATION
|
Details
|
The precipated crystals are collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2-propanol (145 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. for about 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=C(C(=N1)NCC1=CC(=C(C=C1)OC)Cl)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 209.2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |